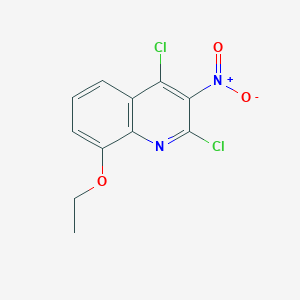

2,4-Dichloro-8-ethoxy-3-nitroquinoline

Description

The Quinoline (B57606) Core: A Privileged Heterocyclic Scaffold in Advanced Organic Synthesis

The quinoline ring system, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of modern organic and medicinal chemistry. Its structure is not merely a synthetic curiosity but is recognized as a "privileged scaffold". This term is used to describe molecular frameworks that are capable of binding to a variety of biological targets through specific, high-affinity interactions. The versatility of the quinoline core allows it to serve as a foundational structure for a vast number of synthetic molecules and natural products.

As a versatile building block, the quinoline ring's unique benzenepyridine structure offers extensive reactivity and functionality. This enables a wide range of chemical transformations, including both nucleophilic and electrophilic substitution reactions. Chemists can introduce diverse functional groups at various positions on the ring system, facilitating the creation of novel compounds with tailored properties. The ability to precisely modify the quinoline structure has made it an invaluable template in the design and discovery of new chemical entities.

Significance of Multifunctional Substitution Patterns in Quinoline Systems

The strategic placement of multiple functional groups on the quinoline scaffold is a critical aspect of contemporary chemical design. Polysubstitution dramatically expands the chemical space accessible from a single core structure, allowing for the fine-tuning of a molecule's electronic, steric, and physicochemical properties. This precise chemical tuning is crucial in fields ranging from materials science to drug discovery.

Introducing a combination of electron-donating and electron-withdrawing groups, as well as reactive sites, can significantly alter the molecule's behavior. For instance, electron-withdrawing groups can influence the reactivity of adjacent positions, while other substituents can direct the regioselectivity of further chemical modifications. This ability to create complex, multifunctional molecules is essential for developing compounds with enhanced target specificity and potency. The synthesis of quinoline derivatives through methods like multicomponent reactions (MCRs) highlights the drive to efficiently build these complex architectures, allowing for the incorporation of structural diversity in a single step.

Research Trajectories Pertaining to 2,4-Dichloro-8-ethoxy-3-nitroquinoline and Analogous Structures

This compound is a prime example of a polyfunctionalized quinoline. Its structure incorporates several key functional groups that dictate its chemical reactivity and potential applications as a synthetic intermediate.

2,4-Dichloro Substitution: The two chlorine atoms on the pyridine ring are the most reactive sites for nucleophilic aromatic substitution (SNAr). Studies on analogous 2,4-dichloroquinolines and 2,4-dichloroquinazolines have established that the C4 position is significantly more susceptible to nucleophilic attack under mild conditions than the C2 position. The substitution of the second chlorine at C2 typically requires harsher reaction conditions. This differential reactivity allows for the sequential and regioselective introduction of two different nucleophiles, making this scaffold a valuable platform for building complex molecules.

3-Nitro Group: The nitro group at the C3 position is a strong electron-withdrawing group. Its presence significantly activates the adjacent chlorine atoms at C2 and C4 towards nucleophilic substitution by lowering the electron density of the ring.

8-Ethoxy Group: The ethoxy group at the C8 position on the benzene ring is an electron-donating group. It modulates the electronic properties of the carbocyclic portion of the quinoline system and can influence subsequent electrophilic substitution reactions on that ring.

The primary research trajectory for this compound and its analogs is their use as versatile chemical intermediates. The predictable, regioselective reactivity of the chloro groups allows for the facile synthesis of diverse libraries of 4-substituted-2-chloro-8-ethoxy-3-nitroquinolines, which can then be further functionalized at the C2 position. This makes the compound a valuable precursor for creating more complex, polycyclic heterocyclic systems or for introducing a variety of side chains for structure-activity relationship (SAR) studies in medicinal chemistry. For instance, the parent compound, 2,4-dichloro-3-nitroquinoline (B146357), has been noted for its potential use as an intermediate in the synthesis of compounds with antitumor activity. chemicalbook.com

Chemical Compound Data

Table 1: Physicochemical Properties of this compound and its Parent Compound.

| Property | This compound | 2,4-Dichloro-3-nitroquinoline |

|---|---|---|

| CAS Number | 1447958-14-6 bldpharm.com | 132521-66-5 nih.govepa.gov |

| Molecular Formula | C₁₁H₈Cl₂N₂O₃ bldpharm.com | C₉H₄Cl₂N₂O₂ nih.gov |

| Molecular Weight | 287.10 g/mol | 243.05 g/mol |

| Physical Form | Solid sigmaaldrich.com | White to Off-White Solid |

| Melting Point | Not Reported | 102 °C chemdad.comlookchem.com |

| Boiling Point | Not Reported | 359.7 °C (Predicted) chemdad.com |

| Solubility | Not Reported | Slightly soluble in Chloroform and Methanol chemdad.comchemicalbook.com |

Table 2: Compound Names Mentioned in this Article.

| Compound Name |

|---|

| This compound |

| 2,4-dichloroquinolines |

| 2,4-dichloroquinazolines |

| 2,4-dichloro-3-nitroquinoline |

Structure

3D Structure

Properties

Molecular Formula |

C11H8Cl2N2O3 |

|---|---|

Molecular Weight |

287.10 g/mol |

IUPAC Name |

2,4-dichloro-8-ethoxy-3-nitroquinoline |

InChI |

InChI=1S/C11H8Cl2N2O3/c1-2-18-7-5-3-4-6-8(12)10(15(16)17)11(13)14-9(6)7/h3-5H,2H2,1H3 |

InChI Key |

ZRCDYTHSTMCRGD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC2=C1N=C(C(=C2Cl)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,4 Dichloro 8 Ethoxy 3 Nitroquinoline

Strategic Disconnections and Retrosynthetic Analysis for the 2,4-Dichloro-8-ethoxy-3-nitroquinoline Framework

A thorough retrosynthetic analysis is the cornerstone of a successful synthetic strategy. For this compound, the primary disconnections involve the formation of the quinoline (B57606) ring and the introduction of its four substituents. The order of these transformations is critical to avoid issues with regioselectivity and functional group compatibility.

A plausible retrosynthetic pathway begins with the disconnection of the substituent groups, leading back to a simpler quinoline core. The chloro, nitro, and ethoxy groups can be introduced through various functionalization reactions. The quinoline ring itself can be disconnected using several established synthetic routes.

Quinoline Ring Formation Reactions Applicable to Substituted Systems

The construction of the quinoline core is a pivotal step. Several classic and modern named reactions can be adapted for the synthesis of substituted quinolines. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

| Reaction Name | Description | Starting Materials |

| Skraup Synthesis | The reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene) to form a quinoline. | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent |

| Doebner-von Miller Reaction | A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in the presence of a Lewis or Brønsted acid. | Aniline, α,β-Unsaturated Aldehyde/Ketone |

| Combes Quinoline Synthesis | The acid-catalyzed condensation of an aniline with a β-diketone. | Aniline, β-Diketone |

| Friedländer Annulation | The reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl Compound |

For the synthesis of an 8-ethoxyquinoline (B73301) precursor, a substituted aniline, such as 2-ethoxy-aniline, could serve as a key starting material in reactions like the Skraup or Doebner-von Miller synthesis.

Introduction of Halogen Substituents (Chlorine at C-2 and C-4)

The introduction of chlorine atoms at the C-2 and C-4 positions of the quinoline ring is a crucial transformation. A common and effective method involves the conversion of a quinoline-2,4-dione precursor. This precursor can be synthesized from a substituted aniline and malonic acid. The subsequent chlorination can be achieved using various chlorinating agents.

| Reagent | Conditions | Outcome |

| Phosphorus Oxychloride (POCl₃) | Heating with POCl₃, often in the presence of a base like triethylamine. | Converts the hydroxyl groups of the quinoline-2,4-dione to chloro groups. |

| Triphenylphosphine Oxide/Triphosgene System | A one-pot tandem cyclization/chlorination strategy from α-substituted acetanilides. | Forms the 2,4-dichloroquinoline (B42001) in a single step. |

This two-step process of forming the dione (B5365651) followed by chlorination is a well-established and reliable method for obtaining 2,4-dichloroquinolines.

Incorporation of the Nitro Group at C-3

The regioselective introduction of a nitro group at the C-3 position of a 2,4-dichloroquinoline presents a synthetic challenge. Direct nitration of 2,4-dichloroquinoline is often difficult and may lead to a mixture of products. A more controlled approach involves the nitration of a quinoline-2,4-dione precursor prior to the chlorination step. The electron-rich nature of the dione facilitates electrophilic aromatic substitution at the C-3 position.

| Starting Material | Reagent | Product |

| Quinoline-2,4-dione | Nitrating mixture (e.g., HNO₃/H₂SO₄) | 3-Nitroquinoline-2,4-dione |

Following the successful nitration, the resulting 3-nitroquinoline-2,4-dione can then be subjected to chlorination as described in the previous section to yield 2,4-dichloro-3-nitroquinoline (B146357).

Regioselective Introduction of the Ethoxy Group at C-8

The final key functionalization is the introduction of the ethoxy group at the C-8 position. This can be approached in two main ways: either by starting with a pre-functionalized aniline (a "bottom-up" approach) or by functionalizing the quinoline core at a later stage (a "late-stage functionalization" approach).

Bottom-Up Approach:

This strategy involves using an 8-alkoxy-substituted aniline as a precursor in one of the classical quinoline ring-forming reactions. For instance, 2-amino-3-ethoxyphenol (B7976222) could be a starting point.

Late-Stage Functionalization:

This approach involves the direct introduction of the ethoxy group onto a pre-formed quinoline ring. This can be challenging due to the need for high regioselectivity. Modern cross-coupling reactions offer potential solutions:

Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group (e.g., a halogen) is present at the C-8 position, direct displacement with sodium ethoxide could be feasible. The presence of electron-withdrawing groups on the ring can activate the system towards nucleophilic attack.

Ullmann Condensation: This copper-catalyzed reaction can be used to form aryl ethers from aryl halides and alcohols. An 8-bromo or 8-iodoquinoline (B173137) derivative could be coupled with ethanol (B145695) in the presence of a copper catalyst.

Buchwald-Hartwig Etherification: A palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an alcohol. This method is known for its high functional group tolerance and broad substrate scope.

Convergent and Divergent Synthetic Approaches for this compound

Both convergent and divergent synthetic strategies can be envisioned for the construction of this compound, each with its own set of advantages.

A convergent synthesis would involve the preparation of two or more complex fragments that are then coupled together in the final stages of the synthesis. For the target molecule, a convergent approach might involve the synthesis of a pre-functionalized 2-aminoaryl ketone and a suitable coupling partner, which would then be cyclized using a method like the Friedländer annulation. This approach can be highly efficient as it allows for the independent optimization of the synthesis of each fragment.

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of target molecules. In the context of this compound, one could synthesize a key intermediate such as 2,4-dichloro-3-nitroquinoline and then explore the introduction of various alkoxy groups at the C-8 position in the final step. This strategy is particularly useful for creating a library of related compounds for structure-activity relationship studies. For example, a common precursor could be used to generate a series of 8-alkoxy derivatives by reacting it with different sodium alkoxides.

Innovations in Quinoline Synthesis Relevant to this compound Precursors

Recent years have witnessed significant advancements in the synthesis of quinolines, moving beyond classical methods to more efficient and sustainable approaches. These innovations are highly relevant to the synthesis of the precursors for this compound.

C-H Activation/Functionalization: This powerful strategy allows for the direct formation of C-C or C-heteroatom bonds by activating otherwise inert C-H bonds. For the synthesis of the target molecule, C-H activation could potentially be used for the direct introduction of substituents onto the quinoline core, reducing the number of synthetic steps.

Cascade Reactions: These are multi-step reactions that occur in a single pot, where the product of one reaction is the substrate for the next. Cascade reactions offer significant advantages in terms of efficiency and atom economy. The synthesis of polysubstituted quinolines can often be achieved through elegant cascade sequences.

Photocatalysis: The use of visible light to drive chemical reactions has emerged as a green and powerful tool in organic synthesis. Photocatalytic methods have been developed for various transformations in quinoline synthesis, including C-H functionalization and cyclization reactions.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields in many organic transformations, including the synthesis of quinolines. This technology allows for rapid and efficient synthesis of quinoline derivatives.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. Flow chemistry has been successfully applied to the synthesis of various heterocyclic compounds, including quinolines.

These innovative methodologies provide a powerful toolkit for the modern synthetic chemist to tackle the construction of complex molecules like this compound with greater efficiency and elegance.

Catalytic Transformations and Mechanistic Considerations

The synthesis of substituted quinolines is often achieved through cyclization reactions, which can be significantly enhanced by the use of catalysts. While a specific catalytic protocol for this compound is not extensively documented, the synthesis of related dichloroquinolines provides a basis for understanding potential catalytic approaches. One of the foundational methods for creating the 2,4-dichloroquinoline core involves the condensation of an appropriate aniline with malonic acid, followed by chlorination.

Mechanistically, the formation of the quinoline ring system often proceeds through a cascade of reactions that can be facilitated by various catalysts. For instance, in the synthesis of quinoline derivatives, metal-catalyzed reactions involving palladium, copper, gold, and other transition metals have been shown to be effective. These catalysts can activate substrates and promote bond formations under milder conditions than traditional methods.

The introduction of the nitro group at the 3-position and the ethoxy group at the 8-position would likely involve separate, carefully orchestrated steps. The nitration of a pre-formed 2,4-dichloro-8-ethoxyquinoline could be achieved using standard nitrating agents, with the regioselectivity being a critical aspect to control. The mechanism of electrophilic nitration on the quinoline ring is influenced by the electronic nature of the existing substituents.

A proposed mechanistic pathway for the formation of the core quinoline structure, which could then be further functionalized, is the Friedländer annulation. This involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. Catalysts, both acidic and basic, can be employed to facilitate this condensation and the subsequent cyclodehydration.

Table 1: Comparison of Catalytic Systems in Quinoline Synthesis

| Catalyst Type | Example | Role in Reaction | Potential Applicability to this compound Synthesis |

| Lewis Acids | ZnCl₂, FeCl₃ | Activation of carbonyl groups, promotion of cyclization | Facilitating the initial condensation and cyclization steps. |

| Brønsted Acids | p-TsOH, H₂SO₄ | Protonation of intermediates, catalysis of dehydration | Driving the cyclodehydration to form the quinoline ring. |

| Transition Metals | Pd, Cu, Au | C-H activation, cross-coupling reactions | Introducing substituents or facilitating cyclization via different pathways. |

| Organocatalysts | Proline, Thiourea derivatives | Asymmetric synthesis, activation of reactants | Potentially enabling enantioselective synthesis of quinoline precursors. |

Green Chemistry Principles in Quinoline Synthesis: Sustainable Methodologies

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize environmental impact. The synthesis of complex molecules like this compound can be redesigned to be more sustainable by considering aspects such as atom economy, use of safer solvents, and energy efficiency.

Traditional methods for quinoline synthesis often involve hazardous reagents and solvents. Green chemistry approaches aim to replace these with more environmentally benign alternatives. For instance, the use of water or ethanol as a solvent in quinoline synthesis has been reported, which significantly reduces the environmental footprint of the process. Catalyst-free and solvent-free reaction conditions are also highly desirable from a green chemistry perspective.

The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, is a key strategy in green chemistry. This approach reduces waste, saves time, and minimizes energy consumption. For the synthesis of this compound, a one-pot procedure could potentially combine the formation of the quinoline core with the introduction of one or more of the substituents.

Table 2: Application of Green Chemistry Principles in Quinoline Synthesis

| Green Chemistry Principle | Application in Quinoline Synthesis | Relevance to this compound |

| Prevention of Waste | One-pot synthesis, high-yield reactions. | Designing a convergent synthesis to minimize byproducts. |

| Atom Economy | Addition and cycloaddition reactions. | Maximizing the incorporation of starting material atoms into the final product. |

| Use of Safer Solvents | Water, ethanol, ionic liquids, or solvent-free conditions. | Replacing hazardous organic solvents in the reaction and purification steps. |

| Energy Efficiency | Microwave-assisted synthesis, reactions at ambient temperature. | Reducing energy consumption compared to conventional heating methods. |

| Use of Renewable Feedstocks | Starting materials derived from biomass. | Exploring bio-based precursors for the quinoline scaffold. |

| Catalysis | Use of recyclable heterogeneous or nanocatalysts. | Employing reusable catalysts for various steps to reduce waste. |

Microwave-Assisted and Solvent-Free Reaction Conditions

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The use of microwave irradiation in the synthesis of quinoline derivatives has been well-documented. For instance, the synthesis of 2,4-dichloroquinolines from anilines and malonic acid in the presence of POCl₃ has been efficiently carried out under microwave irradiation. This approach could be adapted for the synthesis of the this compound core.

The mechanism of microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can result in different reaction outcomes and selectivities compared to conventional heating. Microwave-assisted synthesis is also considered a green chemistry technique due to its energy efficiency.

Solvent-free reaction conditions, also known as neat reactions, offer significant environmental benefits by eliminating the need for solvents, which are often a major source of waste in chemical processes. The synthesis of quinolines under solvent-free conditions has been successfully demonstrated, often in conjunction with microwave irradiation or the use of solid-supported catalysts. A solvent-free approach for the synthesis of this compound would be a significant step towards a more sustainable process.

Table 3: Comparison of Reaction Conditions for Quinoline Synthesis

| Reaction Condition | Advantages | Disadvantages | Potential for this compound Synthesis |

| Conventional Heating | Well-established, predictable. | Long reaction times, potential for side reactions. | Baseline method for comparison with advanced techniques. |

| Microwave Irradiation | Rapid heating, shorter reaction times, higher yields. | Requires specialized equipment, potential for pressure buildup. | Accelerating the formation of the dichloroquinoline core and subsequent functionalization. |

| Solvent-Free | Reduced waste, simplified workup, environmentally friendly. | Limited to certain reaction types, potential for high viscosity. | A green alternative for one or more steps in the synthetic sequence. |

| Ultrasonic Irradiation | Enhanced reaction rates, improved mass transfer. | Specialized equipment needed. | Potentially useful for heterogeneous reactions in the synthetic pathway. |

Skeletal Editing and Ring Expansion Strategies for Functionalized Quinolines

Skeletal editing is a modern synthetic concept that involves the precise modification of a molecule's core structure by inserting, deleting, or swapping atoms. This approach offers a powerful alternative to traditional de novo synthesis for accessing novel and diverse molecular scaffolds. For the synthesis of functionalized quinolines, skeletal editing strategies could provide innovative routes that are not accessible through classical methods.

One such strategy is the ring expansion of smaller heterocyclic systems. For example, substituted indoles can undergo ring expansion to form quinolines. A thiol-mediated three-step cascade reaction has been reported for the conversion of indole-tethered ynones into functionalized quinolines. This process involves a dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion. While not directly applied to this compound, this methodology highlights the potential of ring expansion strategies for accessing complex quinoline derivatives.

Another approach involves the regiodivergent ring expansion of oxindoles to quinolinones, which can then be further functionalized. By carefully selecting the reaction conditions, it is possible to control the regioselectivity of the ring expansion, leading to different quinolinone isomers.

These skeletal editing and ring expansion strategies are at the forefront of synthetic organic chemistry and offer exciting possibilities for the efficient and novel synthesis of highly substituted quinolines like this compound.

Table 4: Overview of Skeletal Editing and Ring Expansion Strategies

| Strategy | Starting Material | Key Transformation | Potential Application for Functionalized Quinolines |

| Thiol-Mediated Cascade | Indole-tethered ynones | Dearomatizing spirocyclization followed by ring expansion. | Accessing quinolines with diverse substitution patterns from readily available indoles. |

| Regiodivergent Ring Expansion | Oxindoles | Controlled one-carbon insertion to form different quinolinone isomers. | Creating specific quinoline backbones that can be further elaborated. |

| Nitrogen Insertion | Indenes | Insertion of a nitrogen atom into the five-membered ring. | A potential route to the quinoline core from carbocyclic precursors. |

| Atom Swap | Pyridines | Replacement of a C-H or C-X unit with a nitrogen atom. | Modifying existing aromatic systems to generate the quinoline scaffold. |

Chemical Reactivity and Functional Group Interconversions of 2,4 Dichloro 8 Ethoxy 3 Nitroquinoline

Nucleophilic Aromatic Substitution (SNAr) Chemistry on the Dichloroquinoline Moiety

The presence of two chlorine atoms on the quinoline (B57606) ring system, activated by the electron-withdrawing nitro group, makes 2,4-dichloro-8-ethoxy-3-nitroquinoline a prime substrate for nucleophilic aromatic substitution (SNAr) reactions. This class of reactions is a cornerstone for the functionalization of (hetero)aromatic systems. nih.gov

Differential Reactivity of C-2 and C-4 Halogens in Quinoline Systems

In 2,4-dichloroquinoline (B42001) systems, the chlorine atom at the C-4 position is generally more susceptible to nucleophilic attack than the chlorine at the C-2 position. This differential reactivity is a well-established principle in quinoline chemistry. The increased reactivity at C-4 is attributed to the greater ability of the nitrogen atom in the quinoline ring to stabilize the negative charge of the Meisenheimer intermediate formed during the nucleophilic attack at this position. Resonance structures indicate that the negative charge can be effectively delocalized onto the electronegative nitrogen atom when the attack occurs at C-4, leading to a more stable intermediate and a lower activation energy for the reaction.

Regioselective Functionalization at the C-4 Position

Leveraging the enhanced reactivity of the C-4 halogen, this compound can be selectively functionalized at this position. A variety of nucleophiles, particularly primary and secondary amines, readily displace the C-4 chloride under relatively mild conditions. This regioselectivity has been consistently demonstrated in similar 2,4-dichloroquinazoline (B46505) systems, where nucleophilic substitution overwhelmingly favors the C-4 position. nih.gov For instance, the reaction with an amine would be expected to yield the corresponding 4-amino-2-chloro-8-ethoxy-3-nitroquinoline derivative.

To illustrate this, consider the following hypothetical reaction scheme:

| Reactant | Nucleophile | Product |

| This compound | R-NH2 | 2-Chloro-8-ethoxy-4-(alkylamino)-3-nitroquinoline |

| This compound | Ar-NH2 | 2-Chloro-8-ethoxy-4-(arylamino)-3-nitroquinoline |

This selective functionalization is a powerful tool for introducing molecular diversity at a specific position, which is a key strategy in the development of new chemical entities.

Subsequent Transformations at the C-2 Position

Following the selective functionalization at the C-4 position, the remaining chlorine atom at C-2 becomes a handle for further synthetic modifications. While the C-2 position is less reactive than the C-4 position, its substitution can often be achieved under more forcing reaction conditions, such as higher temperatures or the use of stronger nucleophiles. This stepwise approach allows for the controlled introduction of two different substituents at the C-2 and C-4 positions, leading to the synthesis of unsymmetrically substituted quinoline derivatives. The ability to perform sequential substitutions is a significant advantage in constructing complex molecular architectures.

Influence of the Nitro and Ethoxy Groups on SNAr Reactivity

The electron-withdrawing nature of the nitro group at the C-3 position plays a crucial role in activating the quinoline ring towards nucleophilic aromatic substitution. The nitro group helps to stabilize the negatively charged Meisenheimer complex formed during the reaction, thereby lowering the activation energy and facilitating the substitution of the chlorine atoms. Its position ortho and para to the leaving groups at C-2 and C-4, respectively, is optimal for this activating effect.

Transformations of the Nitro Group at C-3

The nitro group at the C-3 position is not merely an activating group for SNAr reactions; it is also a versatile functional group that can be transformed into other functionalities, most notably an amino group.

Reduction of the Nitro Group to Amino Functionality

The reduction of an aromatic nitro group to an amine is a fundamental and widely used transformation in organic synthesis. A variety of reducing agents can be employed to achieve this conversion, with the choice of reagent often depending on the presence of other functional groups in the molecule.

Commonly used methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel. google.com It is often a clean and efficient method.

Metal-Acid Systems: Reagents like iron (Fe) in acetic acid or tin(II) chloride (SnCl2) in hydrochloric acid are classic and effective choices for nitro group reduction. mdpi.com

Transfer Hydrogenation: This method utilizes a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or hydrazine (B178648), in the presence of a catalyst like Pd/C.

The choice of reducing agent for a substrate like a substituted this compound would need to be carefully considered to avoid unwanted side reactions, such as the reduction of the chloro substituents (dehalogenation). For instance, certain catalytic hydrogenation conditions might also lead to the removal of the chlorine atoms. Therefore, milder and more chemoselective reducing agents might be preferred to selectively reduce the nitro group while preserving the chloro substituents. nih.gov

The resulting 3-aminoquinoline (B160951) derivative opens up a new set of possibilities for further functionalization, such as diazotization followed by substitution, acylation, or alkylation of the newly formed amino group.

| Starting Material | Product |

| This compound | 3-Amino-2,4-dichloro-8-ethoxyquinoline |

| 4-Amino-2-chloro-8-ethoxy-3-nitroquinoline | 3,4-Diamino-2-chloro-8-ethoxyquinoline |

This sequential approach of nucleophilic substitution followed by nitro group reduction provides a powerful strategy for the synthesis of a diverse range of polysubstituted 8-ethoxyquinoline (B73301) derivatives.

Impact of Nitro Group Activation on Vicinal Positions

The presence of a strongly electron-withdrawing nitro group at the C-3 position has a profound activating effect on the vicinal C-2 and C-4 positions of the quinoline ring. Through both inductive and resonance effects, the nitro group significantly reduces the electron density of the heterocyclic ring, making it highly susceptible to nucleophilic attack. mdpi.com This activation is particularly pronounced at the carbon atoms bearing the chloro substituents.

The chloro atoms at C-2 and C-4 are effective leaving groups, and their departure is facilitated by the ability of the nitro group to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during nucleophilic aromatic substitution (SNAr). nih.gov Consequently, this compound is expected to react readily with a variety of nucleophiles, leading to the displacement of one or both chlorine atoms.

Studies on analogous 2,4-dichloroquinazoline systems have shown that the C-4 position is generally more susceptible to initial nucleophilic attack than the C-2 position due to electronic factors. nih.gov This regioselectivity allows for the stepwise functionalization of the molecule. By controlling reaction conditions (e.g., temperature, stoichiometry of the nucleophile), it is possible to achieve selective substitution at C-4, followed by a subsequent substitution at C-2 with a different nucleophile. This stepwise approach provides a pathway to a wide array of disubstituted quinoline derivatives.

Table 1: Predicted Reactivity of C-2 and C-4 Positions with Nucleophiles

| Position | Activating Group | Leaving Group | Predicted Reactivity | Potential Products |

| C-4 | 3-Nitro group | Chloro | Highly activated for SNAr | 4-Substituted-2-chloro-8-ethoxy-3-nitroquinolines |

| C-2 | 3-Nitro group | Chloro | Activated for SNAr | 2-Substituted-4-chloro-8-ethoxy-3-nitroquinolines |

Reactions Involving the Ethoxy Group at C-8

The ethoxy group at the C-8 position, an electron-donating group attached to the benzenoid portion of the quinoline core, offers distinct opportunities for chemical modification, primarily through cleavage of the ether linkage.

Ether Cleavage and Hydroxyquinoline Formation

Aryl ethers, such as the 8-ethoxy group on the quinoline scaffold, are susceptible to cleavage under strong acidic conditions. wikipedia.org The reaction typically proceeds via protonation of the ether oxygen by a strong acid like hydrobromic acid (HBr) or hydroiodic acid (HI), which converts the ethoxy group into a good leaving group (ethanol). masterorganicchemistry.commasterorganicchemistry.com A subsequent nucleophilic attack by the corresponding halide ion (Br⁻ or I⁻) on the ethyl group via an SN2 mechanism results in the cleavage of the alkyl-oxygen bond. masterorganicchemistry.com

The C(aryl)-O bond remains intact due to its higher bond strength and the general inertness of sp²-hybridized carbons toward SN2 reactions. masterorganicchemistry.com This selective cleavage provides a direct route to 2,4-dichloro-3-nitroquinolin-8-ol, a hydroxyquinoline derivative, and a corresponding ethyl halide. mdma.ch This transformation is crucial as it unmasks a phenolic hydroxyl group, opening up further avenues for functionalization.

Potential for Further Functionalization at C-8

The conversion of the 8-ethoxy group to an 8-hydroxyl group is a key step for subsequent derivatization at this position. The resulting 2,4-dichloro-3-nitroquinolin-8-ol possesses a reactive phenolic hydroxyl group. This group can undergo a variety of reactions, including:

O-Alkylation: Reaction with different alkyl halides in the presence of a base (a Williamson ether synthesis) can introduce a range of new alkoxy groups at the C-8 position.

Esterification: The hydroxyl group can be acylated to form esters.

Conversion to Sulfonates: Reaction with sulfonyl chlorides can yield sulfonate esters, which are excellent leaving groups for further nucleophilic substitution reactions. nih.gov

The 8-hydroxyquinoline (B1678124) scaffold is also a renowned chelating agent, capable of forming stable complexes with various metal ions, a property that stems from the proximity of the hydroxyl group to the ring nitrogen. nih.govscispace.com

Electrophilic Aromatic Substitution on the Benzenoid Ring of this compound

Electrophilic aromatic substitution (EAS) on the this compound molecule is predicted to occur exclusively on the benzenoid ring (positions C-5, C-6, and C-7). The pyridine (B92270) ring is strongly deactivated towards electrophilic attack by the electron-withdrawing effects of the two chloro substituents, the nitro group, and the inherent electron-deficient nature of the pyridine nitrogen. wikipedia.org

The directing influence for EAS on the benzenoid ring is determined by the powerful activating and ortho-, para-directing 8-ethoxy group. The ethoxy group donates electron density to the ring via resonance, stabilizing the cationic intermediate (arenium ion) formed during the attack of an electrophile. wikipedia.org It will direct incoming electrophiles to the positions ortho (C-7) and para (C-5) to itself.

Between the two possible sites, substitution at the C-5 position is generally favored. This preference has been observed in related systems, such as the nitration of 8-methoxyquinoline, which yields the 5-nitro derivative, and the sulfonation of 8-ethoxyquinoline, which produces 8-ethoxyquinoline-5-sulfonic acid. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts reactions on this compound are expected to yield the corresponding 5-substituted product as the major isomer.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

| 8-Ethoxy | Benzenoid Ring | Activating, +R > -I | Ortho, Para (C-7, C-5) |

| 3-Nitro | Pyridine Ring | Deactivating, -R, -I | Meta (to itself) |

| 2,4-Dichloro | Pyridine Ring | Deactivating, -I > +R | Ortho, Para (deactivating) |

| Quinoline N | Pyridine Ring | Deactivating | --- |

Exploration of Other Reactive Sites and Reaction Pathways

Beyond the reactions centered on specific functional groups, this compound possesses other sites amenable to transformation.

Reduction of the Nitro Group: The C-3 nitro group is a versatile functional handle that can be readily reduced to a primary amine (3-amino-2,4-dichloro-8-ethoxyquinoline) using standard reducing agents like tin(II) chloride (SnCl₂) in acidic medium or through catalytic hydrogenation. nih.govresearchgate.net The resulting amino group dramatically alters the electronic properties of the ring and can serve as a point for further derivatization, such as diazotization followed by Sandmeyer reactions or acylation to form amides.

Reactions at the Quinoline Nitrogen: The lone pair of electrons on the quinoline nitrogen atom imparts basic properties, allowing it to be protonated by acids or alkylated by electrophiles. Furthermore, the nitrogen can be oxidized to form the corresponding N-oxide. The formation of an N-oxide can modify the regioselectivity of other reactions and can itself be a directing group for C-H functionalization at the C-2 position. chemrxiv.org

Nucleophilic Substitution (revisited): As noted in section 3.2.2, the C-2 and C-4 positions are highly reactive towards nucleophiles. The synthetic utility of this reactivity is vast, enabling the introduction of diverse functionalities such as amino, alkoxy, and thioalkoxy groups by reacting the parent molecule with amines, alcohols, and thiols, respectively. mdpi.com This allows for the creation of extensive libraries of substituted quinolines from a single precursor.

Computational Chemistry and Theoretical Investigations of 2,4 Dichloro 8 Ethoxy 3 Nitroquinoline

Quantum Chemical Calculations for Structural and Electronic Characterization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the determination of optimized geometries, electronic structures, and various molecular properties that dictate the compound's behavior.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying aromatic and heterocyclic compounds, including quinoline (B57606) derivatives. researchgate.netresearchgate.netresearchgate.net This method is favored for its balance of computational cost and accuracy in predicting molecular properties. For a molecule such as 2,4-Dichloro-8-ethoxy-3-nitroquinoline, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to determine key structural parameters. researchgate.net

DFT is used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. Furthermore, these calculations provide insights into electronic properties, including the distribution of electron density, dipole moment, and the energies of molecular orbitals. mdpi.com This information is crucial for understanding the molecule's stability and points of reactivity. For substituted quinolines, DFT has been successfully used to study a range of properties, from vibrational frequencies to the regioselectivity of chemical reactions. researchgate.netresearchgate.net

Table 1: Representative DFT Applications in Heterocyclic Chemistry

| Computational Method | Application | Investigated Property | Reference |

|---|---|---|---|

| DFT (B3LYP/6-31G*) | Spectral Assignment | C-H stretching modes in dimethylquinolines | researchgate.net |

| DFT (B3LYP/6-311G(d,p)) | Structural Optimization | Molecular geometry and vibrational frequencies | researchgate.net |

| DFT (MN15-L/def2TZVP) | Thermodynamic Analysis | Binding energies of 8-hydroxyquinoline (B1678124) inhibitors to zinc complexes | mdpi.com |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.comyoutube.com

The energy of the HOMO is related to the molecule's ionization potential and its susceptibility to attack by electrophiles. muni.cz Conversely, the LUMO's energy relates to the electron affinity and characterizes the molecule's susceptibility to nucleophilic attack. youtube.communi.cz The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. muni.cz A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. muni.cz Conversely, a small gap indicates a molecule is more polarizable and more reactive. muni.cz For a molecule like this compound, the electron-withdrawing nature of the two chlorine atoms and the nitro group is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack.

Table 2: Key Concepts of Frontier Molecular Orbital (FMO) Theory

| Orbital | Description | Role in Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Electron donor; determines nucleophilicity/basicity. youtube.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron acceptor; determines electrophilicity. youtube.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical stability and reactivity. muni.cz |

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is an invaluable tool for mapping out the intricate details of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to elucidate reaction mechanisms, predict product distributions, and understand the factors that control reaction rates.

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those bearing electron-withdrawing groups and a good leaving group. wikipedia.orgbyjus.com The this compound structure is highly activated for SNAr reactions. The presence of two chlorine atoms provides potential leaving groups, and the strong electron-withdrawing nitro group at the 3-position, along with the electronegative nitrogen in the quinoline ring, significantly lowers the electron density of the aromatic system, making it susceptible to attack by nucleophiles. wikipedia.orgbyjus.com

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. masterorganicchemistry.com In the first, rate-determining step, a nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The electron-withdrawing groups, particularly when positioned ortho or para to the site of attack, are crucial for stabilizing this intermediate. wikipedia.orgbyjus.com In the second, faster step, the leaving group is expelled, restoring the aromaticity of the ring. wikipedia.org

For 2,4-dichloroquinolines, computational studies using DFT can predict the regioselectivity of nucleophilic attack. mdpi.com Calculations often reveal that the carbon at the 4-position is more susceptible to nucleophilic attack than the 2-position due to electronic factors, such as having a higher LUMO coefficient. mdpi.com Theoretical calculations can map the potential energy surface of the reaction, identifying the transition state for the formation of the Meisenheimer complex and calculating the activation energy, which provides insight into the reaction kinetics. mdpi.comnih.gov

The reduction of a nitro group to an amino group is a fundamental transformation in organic synthesis. nih.gov This process can be investigated computationally to understand the multi-step reaction pathway. The reduction of an aromatic nitro group is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamino species, before yielding the final amine. nih.govacs.org

Computational modeling can be used to study the mechanism of this reduction. orientjchem.org Quantum-chemical modeling of nitrobenzene (B124822) and its reduction intermediates has been used to understand the reaction pathway. orientjchem.org The process often begins with the activation of both hydrogen and the nitro compound on a catalyst surface. researchgate.net The interaction between them can lead to the formation of nitrosobenzene, which is then hydrogenated to phenylhydroxylamine and finally to aniline (B41778). orientjchem.orgresearchgate.net Theoretical studies can calculate the energies of these intermediates and the transition states connecting them, providing a detailed picture of the reaction coordinate. The specific substituents on the aromatic ring can influence the kinetics and mechanism of the reduction. orientjchem.org

The thermal decomposition of ethoxy-substituted heteroaromatics, such as this compound, can proceed via the elimination of ethylene (B1197577). Computational studies, particularly using DFT, have been instrumental in elucidating the mechanisms of this pyrolytic elimination. researchgate.netarxiv.orgnih.gov

These studies show that the elimination of ethylene from ethoxyquinolines can lead to the formation of either a keto or an enol tautomer. arxiv.orgresearchgate.net The reaction pathway to the keto form (a quinolone) typically proceeds through a six-membered cyclic transition state. researchgate.netarxiv.org In contrast, the formation of the enol tautomer (a hydroxyquinoline) would require a more strained, four-membered transition state. researchgate.netarxiv.org

Computational results consistently show that the six-membered transition state leading to the keto product is significantly lower in energy than the four-membered transition state for the enol product. researchgate.netarxiv.org Consequently, the pyrolytic elimination of ethylene from ethoxyquinolines is both kinetically and thermodynamically favored to produce the corresponding quinolone (keto tautomer). researchgate.netresearchgate.net Rate constants and activation energies for these decomposition reactions can be estimated at different temperatures and pressures using theoretical models like Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory. arxiv.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-dinitrochlorobenzene |

| 2,4-dinitrophenol |

| Aniline |

| Ethylene |

| Nitrobenzene |

| Nitrosobenzene |

| Phenylhydroxylamine |

Prediction of Reactivity, Regioselectivity, and Stability

Density Functional Theory (DFT) serves as a powerful tool for dissecting the electronic structure of molecules, which in turn governs their reactivity and stability. nih.govscirp.org By calculating various quantum chemical descriptors, a detailed picture of the chemical behavior of this compound can be constructed.

Reactivity and Stability:

The reactivity of a molecule is closely linked to its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. A smaller HOMO-LUMO energy gap generally suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron to a higher energy state, making the molecule more prone to chemical reactions. rsc.org

Global reactivity descriptors, such as chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω), provide a quantitative measure of a molecule's stability and reactivity. chemrxiv.org Hardness and softness are related to the HOMO-LUMO gap and describe the resistance of a molecule to changes in its electron distribution. Electronegativity indicates the tendency of a molecule to attract electrons, while the electrophilicity index quantifies its ability to act as an electrophile.

For illustrative purposes, the following table presents calculated reactivity indices for a structurally related compound, 2,3-dichloropyridine, which shares the dichlorinated heterocyclic core. These values help in contextualizing the expected electronic properties of this compound.

| Parameter | Value (eV) for 2,3-Dichloropyridine researchgate.net | Conceptual Significance |

|---|---|---|

| HOMO Energy | -7.47 | Indicates the molecule's electron-donating ability. |

| LUMO Energy | -1.72 | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.75 | Correlates with chemical reactivity and kinetic stability. |

| Dipole Moment (Debye) | 4.36 | Measures the polarity of the molecule. |

Regioselectivity:

In reactions such as nucleophilic aromatic substitution (SNAr), where an incoming nucleophile replaces a leaving group on the aromatic ring, the concept of regioselectivity becomes paramount. For this compound, the presence of two chlorine atoms at positions 2 and 4 raises the question of which site is more susceptible to nucleophilic attack.

Theoretical methods can predict the most probable site of reaction by analyzing the local reactivity indices, such as the Fukui functions and the distribution of the LUMO. scirp.org The site with the highest Fukui function value for nucleophilic attack (f+) or the largest LUMO coefficient is generally the most electrophilic and, therefore, the most likely to be attacked by a nucleophile. mdpi.com

In dichlorinated nitroaromatic compounds, the nitro group, being a strong electron-withdrawing group, significantly activates the ring towards nucleophilic attack. The positions ortho and para to the nitro group are particularly activated. In the case of 2,4-dichloro-3-nitroquinoline (B146357), the chlorine at the 4-position is para to the ring nitrogen and ortho to the nitro group, while the chlorine at the 2-position is ortho to both the ring nitrogen and the nitro group. Computational studies on similar systems, like 2,4-dichloroquinazolines, have shown that nucleophilic attack preferentially occurs at the 4-position due to a higher LUMO coefficient at this carbon atom. mdpi.com This suggests that the substitution of the chlorine at C4 is likely to be the favored pathway for this compound as well.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of positive potential (blue) indicate electron-deficient areas that are susceptible to nucleophilic attack, while regions of negative potential (red) are electron-rich and prone to electrophilic attack. For a molecule like this compound, the MEP would likely show significant positive potential around the carbon atoms bonded to the chlorine atoms, particularly the C4 position, further supporting its role as the primary site for nucleophilic substitution. globalresearchonline.net

Molecular Dynamics Simulations and Conformational Analysis

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic perspective, revealing how the molecule behaves over time. mdpi.com MD simulations track the atomic movements by solving Newton's equations of motion, providing insights into the conformational flexibility and stability of the molecule.

For this compound, a key area of interest for MD simulations would be the conformational freedom of the ethoxy group at the 8-position. The rotation around the C8-O and O-CH2 bonds can lead to different conformers with varying energies and stabilities.

Conformational Analysis:

Conformational analysis aims to identify the most stable spatial arrangements of a molecule, known as conformers. scispace.com By systematically rotating the dihedral angles of the ethoxy group and calculating the potential energy at each step, a potential energy surface can be generated. The minima on this surface correspond to the stable conformers.

The following table illustrates the type of data that would be obtained from a conformational analysis of the ethoxy group, based on general principles of conformational analysis of similar substituted aromatic ethers.

| Conformer | Dihedral Angle (C7-C8-O-Cethyl) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Planar (syn) | ~0° | Higher | The ethyl group is in the plane of the quinoline ring, pointing towards C7. This may lead to steric hindrance. |

| Planar (anti) | ~180° | Higher | The ethyl group is in the plane of the quinoline ring, pointing away from C7. Steric hindrance is reduced compared to the syn conformation. |

| Perpendicular | ~90° | Lower | The ethyl group is perpendicular to the plane of the quinoline ring. This conformation often minimizes steric interactions and is frequently the most stable. |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected outcomes of a conformational analysis.

Molecular Dynamics Simulations:

MD simulations can further explore the conformational landscape by simulating the molecule's behavior in a solvent environment at a given temperature. Key outputs from an MD simulation include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions.

Advanced Spectroscopic and Analytical Characterization of 2,4 Dichloro 8 Ethoxy 3 Nitroquinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 2,4-Dichloro-8-ethoxy-3-nitroquinoline, ¹H and ¹³C NMR would be instrumental.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring system and the protons of the ethoxy group. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the chloro and nitro substituents. The ethoxy group would present as a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, with their coupling providing connectivity information.

¹³C NMR: The carbon NMR spectrum would reveal a unique signal for each of the 11 carbon atoms in the molecule. The chemical shifts of the carbons in the quinoline ring would be significantly affected by the attached chlorine and nitro groups. DEPT (Distortionless Enhancement by Polarization Transfer) experiments could be used to differentiate between CH, CH₂, and CH₃ groups.

Hypothetical ¹H NMR Data Table for this compound

| Protons | Expected Chemical Shift (ppm) Range | Expected Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.5 | Doublet, Triplet, or Doublet of Doublets |

| O-CH₂-CH₃ | 4.0 - 4.5 | Quartet |

Note: This table is hypothetical and based on general values for similar structures. Actual experimental values are not available.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula, C₁₁H₈Cl₂N₂O₃, by providing a highly accurate mass measurement of the molecular ion [M]⁺. The presence of two chlorine atoms would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak, with relative intensities corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

Electron ionization (EI) mass spectrometry would likely induce fragmentation of the molecule. The fragmentation pattern would provide valuable structural information. Expected fragmentation pathways could include the loss of the ethoxy group, the nitro group, and chlorine atoms.

Expected Fragments in the Mass Spectrum of this compound

| Fragment | Description |

|---|---|

| [M-C₂H₅O]⁺ | Loss of the ethoxy radical |

| [M-NO₂]⁺ | Loss of the nitro group |

Note: This table represents plausible fragmentation patterns and is not based on experimental data.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the planarity of the quinoline ring system and the orientation of the ethoxy and nitro substituents relative to the ring. Furthermore, the analysis would describe the intermolecular interactions, such as stacking or hydrogen bonding, that govern the crystal packing. Without an experimental crystal structure, no definitive data on the solid-state conformation or packing can be provided.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-Cl, C-O, N-O (from the nitro group), and C=C/C=N bonds of the quinoline ring.

Raman Spectroscopy: Raman spectroscopy would also provide information on these vibrations, and can be particularly useful for the symmetric vibrations of the aromatic ring system.

Expected Vibrational Bands for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H stretch | 2850 - 3000 | IR, Raman |

| C=C / C=N stretch | 1500 - 1650 | IR, Raman |

| N-O stretch (NO₂) | 1500 - 1570 (asymmetric), 1300 - 1370 (symmetric) | IR |

| C-O stretch | 1000 - 1300 | IR |

Note: This table is based on typical frequency ranges for these functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound, dissolved in a suitable solvent like ethanol (B145695) or acetonitrile (B52724), would show absorption bands corresponding to π→π* transitions of the conjugated quinoline system. The presence of the nitro and chloro substituents, as well as the ethoxy group, would influence the position and intensity of these absorption maxima (λmax).

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC would be the primary method to determine the purity of this compound. A reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile or methanol) would likely be used. The purity would be assessed by the area percentage of the main peak in the chromatogram.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC could also be employed for purity analysis, often coupled with a mass spectrometer (GC-MS) for peak identification.

Thin-Layer Chromatography (TLC): TLC would be used for rapid monitoring of reaction progress and for preliminary purity checks.

2,4 Dichloro 8 Ethoxy 3 Nitroquinoline As a Strategic Building Block in Complex Chemical Synthesis

Precursor for the Synthesis of Diverse Quinoline-Based Scaffolds

The strategic placement of two chlorine atoms at the C2 and C4 positions of the quinoline (B57606) ring makes 2,4-dichloro-8-ethoxy-3-nitroquinoline an excellent precursor for a variety of quinoline-based scaffolds. The differential reactivity of these two positions allows for selective and sequential nucleophilic substitution reactions. Generally, the C4 position is more reactive towards nucleophiles than the C2 position. stackexchange.com This regioselectivity enables the introduction of a diverse range of functional groups in a controlled manner.

By reacting this compound with various nucleophiles such as amines, alcohols, and thiols, a library of monosubstituted or disubstituted quinoline derivatives can be synthesized. For instance, treatment with a primary amine under mild conditions would preferentially lead to the formation of a 4-amino-2-chloro-8-ethoxy-3-nitroquinoline derivative. Subsequent reaction with a different nucleophile under more forcing conditions could then substitute the chlorine at the C2 position. stackexchange.commdpi.com

Furthermore, the nitro group at the C3 position can be readily reduced to an amino group, which can then be further functionalized. This opens up another avenue for diversification, allowing for the introduction of amides, sulfonamides, or other functionalities. The ethoxy group at the C8 position, while generally less reactive, influences the electronic properties of the quinoline ring and can play a role in modulating the biological activity of the final compounds.

A representative, though not explicitly documented, synthetic approach to this compound itself could be envisioned starting from an appropriately substituted aniline (B41778), such as 2-ethoxyaniline. A classical quinoline synthesis, for example, the Combes wikipedia.orgnih.gov or Doebner-von Miller reaction, wikipedia.orgslideshare.net could be employed to construct the basic quinoline framework, likely leading to an 8-ethoxyquinolin-4-ol. Subsequent nitration would introduce the nitro group at the 3-position, followed by chlorination of the resulting quinolinone, for instance using phosphorus oxychloride, to yield the target this compound. google.com

Table 1: Potential Nucleophilic Substitution Reactions of this compound

| Nucleophile | Position of Initial Attack | Potential Product Class |

| Primary/Secondary Amine | C4 | 4-Amino-2-chloro-8-ethoxy-3-nitroquinolines |

| Alcohol/Alkoxide | C4 | 4-Alkoxy-2-chloro-8-ethoxy-3-nitroquinolines |

| Thiol/Thiolate | C4 | 4-Thio-2-chloro-8-ethoxy-3-nitroquinolines |

| Hydrazine (B178648) | C4 | 4-Hydrazinyl-2-chloro-8-ethoxy-3-nitroquinolines |

Role in the Construction of Fused Heterocyclic Systems

The reactivity of this compound makes it an ideal starting material for the construction of fused heterocyclic systems, where the quinoline ring is annulated with another heterocyclic ring. Such fused systems are of significant interest in medicinal chemistry due to their rigid structures and potential for enhanced biological activity.

One common strategy involves the reaction of the 2,4-dichloroquinoline (B42001) core with binucleophilic reagents. For example, reaction with hydrazine or substituted hydrazines can lead to the formation of pyrazolo[4,3-c]quinolines. researchgate.netnih.gov In a typical reaction, hydrazine would initially displace the more reactive chlorine at the C4 position, followed by an intramolecular cyclization involving the nitro group (after its reduction to an amine) or the chlorine at the C2 position to form the pyrazole (B372694) ring.

Similarly, the use of other binucleophiles can lead to a variety of other fused systems. For instance, reaction with sodium azide (B81097) can be a gateway to the synthesis of triazolo[4,5-c]quinolines. researchgate.net The initial substitution at C4 would yield a 4-azido-2-chloroquinoline (B3040116) intermediate, which can then undergo intramolecular cyclization to form the triazole ring.

The general reaction schemes for the formation of these fused systems often involve a sequence of nucleophilic substitution followed by a cyclization step, which may or may not require a subsequent chemical transformation of one of the existing functional groups.

Table 2: Examples of Fused Heterocyclic Systems Derived from 2,4-Dichloroquinoline Precursors

| Fused System | Binucleophile/Reagent | General Reaction Pathway |

| Pyrazolo[4,3-c]quinoline | Hydrazine | Nucleophilic substitution at C4 followed by intramolecular cyclization. |

| Triazolo[4,5-c]quinoline | Sodium Azide | Nucleophilic substitution at C4 to form an azide, followed by cyclization. |

| Thieno[3,2-c]quinoline | Mercaptoacetate | Nucleophilic substitution and subsequent cyclization. |

| Furo[3,2-c]quinoline | Hydroxyketones | Nucleophilic substitution and subsequent cyclization. |

Synthetic Utility in Multicomponent Reactions and Cascade Processes

While specific examples involving this compound in multicomponent reactions (MCRs) are not prevalent in the literature, its structural features suggest significant potential for such applications. MCRs, where three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy.

A plausible MCR design could involve the in-situ generation of a nucleophile that then reacts with the this compound core. For example, a three-component reaction between an aldehyde, an amine, and a cyanide source (a Strecker-type reaction) could generate an α-amino nitrile, which could then act as a nucleophile towards the quinoline scaffold.

Furthermore, the multiple reactive sites on this compound make it an excellent candidate for cascade reactions. A cascade process involves two or more sequential reactions where the product of the first reaction is the substrate for the next, all occurring in a single pot without the isolation of intermediates. For instance, an initial nucleophilic substitution at the C4 position could trigger a subsequent intramolecular cyclization, potentially involving the nitro group or the C2-chloro substituent. The design of such cascade reactions can lead to the rapid assembly of complex molecular architectures from simple starting materials.

Considerations for Scalable Synthesis and Process Optimization

The potential synthesis of this compound would likely involve classical reactions such as the Combes or Doebner-von Miller synthesis for the quinoline core formation. wikipedia.orgiipseries.org These reactions, while well-established, can sometimes suffer from harsh conditions and moderate yields. Process optimization would involve a systematic study of reaction parameters such as temperature, reaction time, catalyst loading, and solvent choice to maximize the yield and minimize the formation of byproducts.

The chlorination step, likely using reagents like phosphorus oxychloride or thionyl chloride, would also require careful optimization to ensure complete conversion and to manage the corrosive nature of the reagents. google.com Purification of the final product would likely involve crystallization or chromatography, and the development of a robust crystallization procedure would be highly desirable for large-scale production to avoid the use of costly and time-consuming chromatographic methods.

Q & A

Q. Structure-Activity Table :

| Compound | Anticancer IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |

|---|---|---|

| 8-Fluoro-4-hydrazinoquinoline | 1.2 (HeLa) | 8.5 (S. aureus) |

| 5,7-Dichloro-4-hydrazinoquinoline | 2.8 (MCF-7) | 4.2 (E. coli) |

| Target Compound | Predicted: <2.0 | Predicted: 5–10 |

Basic: What solvents and conditions are optimal for recrystallizing this compound?

Answer:

- Solvent Pair : Use a 3:1 petroleum ether/ethyl acetate mixture, which yielded high-purity crystals for 2-chloro-8-methoxyquinoline derivatives .

- Temperature : Gradual cooling from reflux to 0°C minimizes impurities.

- Yield : Typical recrystallization efficiency is 70–85% for nitroquinolines .

Advanced: How can computational methods predict the reactivity of this compound in catalytic reactions?

Answer:

- DFT Calculations : Model electrophilic/nucleophilic Fukui indices to identify reactive sites (e.g., C-5/C-7 positions for SNAr) .

- Molecular Docking : Predict binding affinity to biological targets (e.g., topoisomerase II) using AutoDock Vina, leveraging nitro group interactions .

Example : For 8-fluoro-4-hydrazinoquinoline, docking scores correlated with experimental IC₅₀ values (R²=0.89) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.